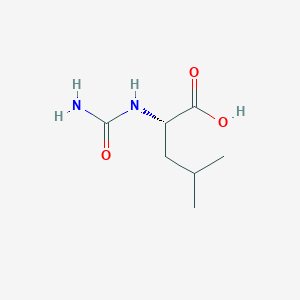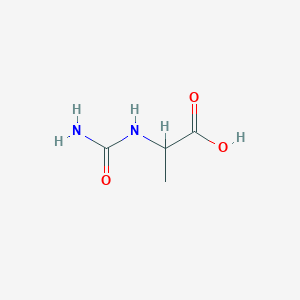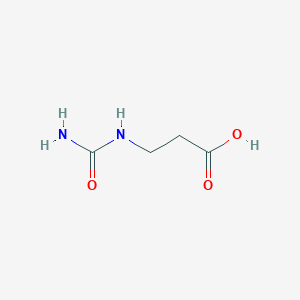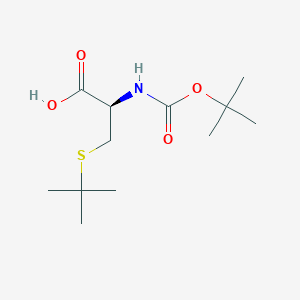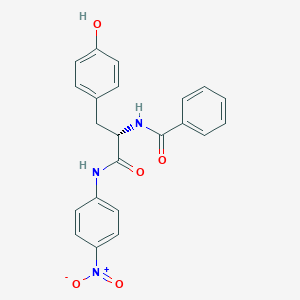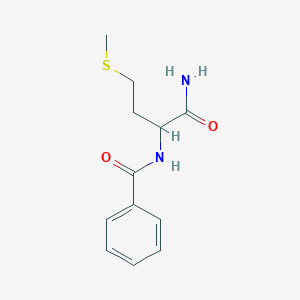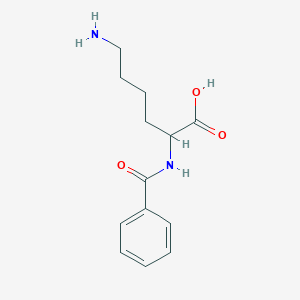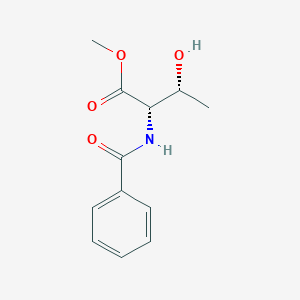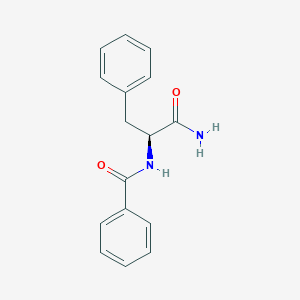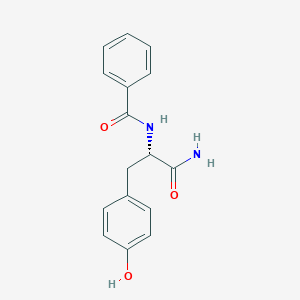
(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that the compound can undergo enzymatic reactions . For instance, it has been reported that BZ-TYR-Gly-NH2 can be rapidly hydrolyzed by chymotrypsin . This suggests that BZ-TYR-NH2 might interact with its targets in a similar manner, possibly acting as a substrate for certain enzymes.
Biochemical Pathways
For instance, tyrosine is synthesized from prephenate in a process that involves prephenate dehydrogenase (PDH) or arogenate dehydrogenase (ADH) . It’s possible that BZ-TYR-NH2 might interact with these or related pathways.
Pharmacokinetics
A study on similar compounds, such as n-acetyltyrosineamide (ac-tyr-nh2 or naya), has shown that these compounds can permeate lipid bilayers . This suggests that BZ-TYR-NH2 might have similar properties, potentially influencing its bioavailability.
Result of Action
It’s known that similar compounds can inhibit certain enzymatic activities . For instance, BZ-TYR-Gly-NH2 can be rapidly hydrolyzed by chymotrypsin , suggesting that BZ-TYR-NH2 might have similar inhibitory effects on certain enzymes.
Action Environment
It’s known that factors such as ph and temperature can influence the activity of enzymes and other proteins that bz-tyr-nh2 might interact with .
Properties
IUPAC Name |
N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c17-15(20)14(10-11-6-8-13(19)9-7-11)18-16(21)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBPBEKJXBRSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974220 |
Source


|
| Record name | N-[1-Hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58690-81-6 |
Source


|
| Record name | (S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058690816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is N-Benzoyl-L-tyrosinamide a suitable substrate for studying chymotrypsin activity?
A1: Chymotrypsin is a proteolytic enzyme that catalyzes the hydrolysis of peptide bonds. N-Benzoyl-L-tyrosinamide serves as an effective substrate for chymotrypsin because it is hydrolyzed by the enzyme to produce ammonia []. This ammonia release can be easily measured using an ammonia gas-sensing electrode, providing a direct and quantifiable measure of chymotrypsin activity []. This method offers advantages over traditional spectrophotometric methods, which can be affected by turbidity and interference from degradation products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
